

detailed protocol for 5-bromo-1H-indazole-3-carbaldehyde synthesis

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Compound of Interest

Compound Name: 5-bromo-1H-indazole-3-carbaldehyde

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An Application Guide for the Synthesis of **5-bromo-1H-indazole-3-carbaldehyde**

Abstract

5-bromo-1H-indazole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors.[1][2] The indazole core is considered a bioisostere of indole, capable of forming potent hydrogen bond interactions within the active sites of proteins, a feature exploited in the design of drugs like Axitinib and Pazopanib.[2] This document provides a comprehensive, field-tested protocol for the synthesis of **5-bromo-1H-indazole-3-carbaldehyde** via the Vilsmeier-Haack reaction, a robust and widely adopted formylation method. We will delve into the underlying reaction mechanism, present a detailed step-by-step experimental procedure, outline critical safety protocols, and provide expected characterization data. An alternative synthetic route involving the nitrosation of 5-bromoindole is also discussed.

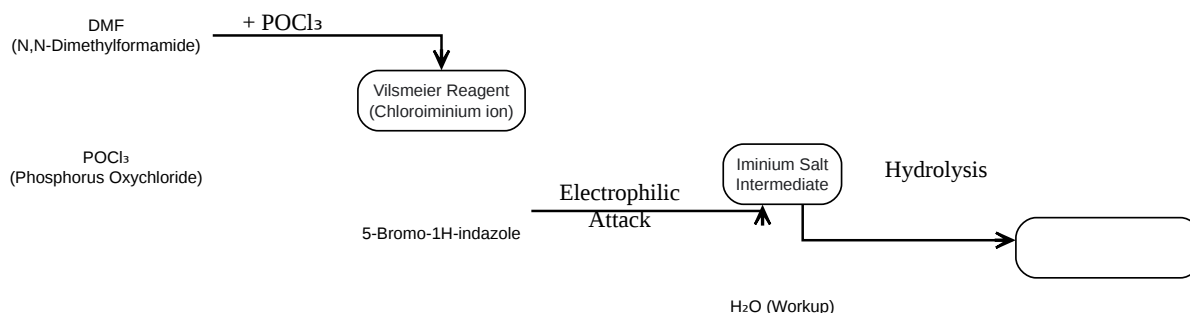
Theoretical Framework: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] The reaction proceeds in two main stages: the formation of the electrophilic "Vilsmeier reagent" and the subsequent electrophilic substitution onto the aromatic substrate.

Mechanism:

- **Vilsmeier Reagent Formation:** N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl_3). This is followed by the elimination of a dichlorophosphate anion to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.^{[4][6][7]}
- **Electrophilic Aromatic Substitution:** The electron-rich 5-bromo-1H-indazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This substitution typically occurs at the C3 position, which is the most nucleophilic site of the indazole ring system.
- **Hydrolysis:** The resulting iminium salt intermediate is stable until the reaction mixture is quenched with water during the workup. Hydrolysis of the iminium salt liberates the final aldehyde product and dimethylamine.^{[4][6]}

The overall transformation is a reliable and high-yielding method for introducing a formyl group, which serves as a synthetic handle for further molecular elaboration.^[5]



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Caption: Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of **5-bromo-1H-indazole-3-carbaldehyde** from 5-bromo-1H-indazole using the Vilsmeier-Haack formylation.

Materials and Reagents

Reagent	CAS No.	Molecular Wt.	Quantity	Notes
5-Bromo-1H-indazole	53857-57-1	197.03	1.0 eq	Starting material. Ensure dryness.
Phosphorus Oxychloride (POCl ₃)	10025-87-3	153.33	1.5 - 3.0 eq	Reagent grade, handle with extreme care.
N,N-Dimethylformamide (DMF)	68-12-2	73.09	Solvent/Reagent	Anhydrous grade is essential.
Dichloromethane (DCM)	75-09-2	84.93	Solvent	For workup/purification.
Saturated Sodium Bicarbonate (NaHCO ₃)	-	-	As needed	For neutralization.
Deionized Water (H ₂ O)	7732-18-5	18.02	As needed	For workup.
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	120.37	As needed	For drying organic layers.

Equipment

- Three-neck round-bottom flask with a magnetic stir bar
- Dropping funnel and condenser
- Inert gas line (Nitrogen or Argon)

- Ice-water bath
- Heating mantle
- Büchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for synthesis.

- **Vilsmeier Reagent Preparation:** In a flame-dried three-neck flask under an inert atmosphere (N_2 or Ar), add anhydrous DMF (10 volumes relative to the starting material). Cool the flask to $0^\circ C$ using an ice-water bath. Slowly add phosphorus oxychloride ($POCl_3$, ~2.0 eq.) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed $10^\circ C$. Stir the resulting mixture at $0^\circ C$ for an additional 30 minutes. The solution should be a pale yellow or colorless Vilsmeier reagent.
- **Formylation Reaction:** To the pre-formed Vilsmeier reagent, add solid 5-bromo-1H-indazole (1.0 eq.) portion-wise, maintaining the temperature below $10^\circ C$. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- **Reaction Progression:** Heat the reaction mixture to $85-90^\circ C$ and stir for 5-9 hours.^[8] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:** After completion, cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of crushed ice. This step is exothermic and should be done slowly in a fume hood. A solid will precipitate.
- **Neutralization:** Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.^[8] Stir for 30 minutes.
- **Product Collection:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

- Drying: Transfer the collected brown solid to a flask and dry under vacuum at 40-50°C to a constant weight.^[9] This procedure typically yields the product in high purity (76-94%).^{[9][10]} If further purification is needed, column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) or recrystallization can be performed.^[10]

Product Characterization

The identity and purity of the synthesized **5-bromo-1H-indazole-3-carbaldehyde** should be confirmed using standard analytical techniques.

- Appearance: Brown solid.^{[9][10]}
- Molecular Formula: C₈H₅BrN₂O.^{[9][11]}
- Molecular Weight: 225.04 g/mol .^[9]
- ¹H NMR (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, J = 1.5 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H, Ar-H).^[9]
- Mass Spectrometry (ESI-MS): m/z 225 [M+H]⁺.^[9]

Critical Safety Precautions

Handling the reagents for the Vilsmeier-Haack reaction requires strict adherence to safety protocols.

Reagent	Hazard	Handling Precautions
Phosphorus Oxychloride (POCl ₃)	Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive gases (HCl).[12][13][14][15]	Must be handled in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield, safety goggles, and a flame-retardant lab coat. [14][15] Ensure an eyewash station and safety shower are immediately accessible.[16] Reacts violently with water; do not use water for quenching neat POCl ₃ or for firefighting. [13][14] Use a dry chemical powder extinguisher. Store under inert gas, away from moisture and incompatible materials like alcohols and bases.[13][15]
N,N-Dimethylformamide (DMF)	Harmful if inhaled or absorbed through the skin.	Use in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate gloves and safety goggles.
Reaction Quenching	The addition of the reaction mixture to ice/water is highly exothermic and releases HCl gas.	Perform this step slowly and cautiously in a chemical fume hood. Ensure the receiving vessel is large enough to contain potential splashing and is adequately cooled.

Alternative Synthetic Route: Nitrosation of 5-Bromoindole

An effective alternative for synthesizing indazole-3-carbaldehydes is the nitrosation of the corresponding indole.[2][10] This method offers mild reaction conditions and can accommodate a wide range of substrates.

General Principle: The reaction involves treating 5-bromoindole with a nitrosating agent, typically formed in situ from sodium nitrite (NaNO_2) and a mineral acid like HCl.[2][10] The indole undergoes nitrosation at the C3 position, followed by a sequence of ring-opening and ring-closing steps to yield the final indazole-3-carbaldehyde.[2] A key optimization involves the slow addition of the indole solution to the nitrosating mixture to minimize the formation of dimeric side products.[2] This procedure has been reported to produce **5-bromo-1H-indazole-3-carbaldehyde** in excellent yield (94%).[10]

Conclusion

The Vilsmeier-Haack reaction protocol detailed herein provides a reliable and efficient pathway for the synthesis of **5-bromo-1H-indazole-3-carbaldehyde**. The procedure is robust, high-yielding, and utilizes readily available reagents. Strict adherence to the outlined safety measures, particularly when handling phosphorus oxychloride, is paramount for a safe and successful synthesis. The resulting aldehyde is a crucial building block, enabling access to a diverse range of functionalized indazole derivatives for research in drug discovery and materials science.[1]

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